N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Properties Compounds with similar structures have been investigated for their antifungal and antibacterial properties. For instance, derivatives of pyrimidin-amine with heterocyclic compounds have shown significant biological activity against various fungi, indicating the potential for developing new antifungal agents (Jafar et al., 2017).
Herbicidal Activity Research into pyrimidine and thiadiazole derivatives has revealed moderate to good herbicidal activity against certain plant species, suggesting applications in agricultural chemistry for the development of new herbicides (Liu & Shi, 2014).
Corrosion Inhibition Pyrazolo-pyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiencies. This suggests applications in industrial processes, particularly in metal protection and maintenance (Dohare et al., 2018).
Anticancer Activity Research has also been conducted on the development of novel compounds with potential anticancer activity. Various derivatives, including those related to pyridine, have been synthesized and evaluated against different cancer cell lines, highlighting the potential for these compounds in cancer treatment (Abouzied et al., 2022).
Molecular Imaging Compounds structurally related to the query chemical have been developed and evaluated as ligands for molecular imaging, specifically for targeting peripheral benzodiazepine receptors using positron emission tomography (PET). This research avenue suggests applications in the diagnosis and study of neurological and neurodegenerative disorders (Fookes et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activity .
Mode of Action
It is suggested that the compound may interact with its targets through specific binding interactions . The nature of these interactions and the resulting changes in the target are subject to further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical processes, suggesting that this compound may also have diverse effects on biochemical pathways .
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have diverse molecular and cellular impacts .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-10-12(2)19-17-16(11)24-18(21-17)20-15(22)9-6-13-4-7-14(23-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHEDWDCTZLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.